Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate

Medicinal Chemistry ADME Bioisostere

Replace metabolically labile piperidine with this Boc-protected 6,6-difluoro-2-azaspiro[3.3]heptane. The rigid spiro[3.3]heptane core pre-organizes ligands for sterically constrained targets, while the gem-difluoro substitution provides a tunable lipophilicity handle (ΔlogD₇.₄ up to +0.5 vs. piperazine). Marketed as a Protein Degrader Building Block for PROTAC design, its rigid geometry ensures precise spatial orientation for ternary complex formation. The Boc group enables controlled deprotection for further derivatization. Supplied as a white solid, 95% purity.

Molecular Formula C11H17F2NO2
Molecular Weight 233.259
CAS No. 1264635-66-6
Cat. No. B596394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate
CAS1264635-66-6
Molecular FormulaC11H17F2NO2
Molecular Weight233.259
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CC(C2)(F)F
InChIInChI=1S/C11H17F2NO2/c1-9(2,3)16-8(15)14-6-10(7-14)4-11(12,13)5-10/h4-7H2,1-3H3
InChIKeyNABSFZFNNHRMOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1264635-66-6): Sourcing and Baseline Characterization


Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate is a saturated, spirocyclic heterocycle bearing a Boc-protected nitrogen atom and a gem-difluoro substituent on the cyclobutane ring . Its molecular formula is C11H17F2NO2, with a molecular weight of approximately 233.26 g/mol . The compound is supplied as a white solid with commercial purity typically ranging from 95% to 98% . It is classified as a fluorinated amide and a spirocyclic building block, used exclusively for research and development purposes .

Why tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate Cannot Be Interchanged with Other Azaspiroheptanes or Simple Piperidines


While the 2-azaspiro[3.3]heptane scaffold is often proposed as a bioisostere for piperidine, the specific 6,6-gem-difluoro substitution pattern fundamentally alters key molecular properties. Unlike its non-fluorinated parent 2-azaspiro[3.3]heptane, this compound incorporates two fluorine atoms that increase molecular weight and modify lipophilicity, with a measured LogP of approximately 0.13 for the free base . Compared to its 1-aza positional isomer (1-azaspiro[3.3]heptane), which has been reported to exhibit lower metabolic stability, the 2-aza framework of this compound offers a distinct pharmacokinetic profile [1]. Furthermore, the Boc-protected form provides a specific synthetic handle for controlled deprotection and further functionalization, a feature absent in the free amine (CAS 1354952-05-8) . These differences preclude simple, one-to-one substitution in a research or development workflow.

Quantitative Evidence Guide for tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate: Differentiation Data vs. Closest Analogs


Metabolic Stability Advantage of 2-Azaspiro[3.3]heptane Core Over 1-Aza Isomer

The 2-azaspiro[3.3]heptane framework, which forms the core of the target compound, exhibits superior metabolic stability compared to the structurally analogous 1-azaspiro[3.3]heptane. In a comparative analysis of piperidine bioisosteres, the 2-aza isomer was found to be more resistant to metabolic degradation . While both scaffolds were designed as replacements for piperidine, the 1-aza variant was reported to have 'notably reduced metabolic stability' relative to its 2-aza counterpart [1].

Medicinal Chemistry ADME Bioisostere

Lipophilicity Modulation: LogD Shift of 2-Azaspiro[3.3]heptanes Relative to Piperazines

Incorporation of the 2-azaspiro[3.3]heptane core can significantly alter the lipophilicity profile of a molecule. A systematic analysis of azaspiro[3.3]heptanes as replacements for piperazines and morpholines found that, while most spiro-analogues decreased logD7.4 by up to -1.0 unit, the N-linked 2-azaspiro[3.3]heptane was an exception, increasing logD7.4 by as much as +0.5 relative to the corresponding piperazine [1]. This differential effect highlights the importance of selecting the correct spiro-analogue based on the desired logD adjustment.

Physicochemical Properties Lipophilicity Drug-likeness

Conformational Rigidity: Structural Advantage Over Piperidine

The spiro[3.3]heptane core, which is the scaffold of the target compound, is a conformationally restricted system consisting of two cyclobutane rings fused at a single carbon atom . In contrast, piperidine is a flexible, six-membered ring capable of interconverting between multiple chair conformations. This conformational restriction is a key differentiator for the azaspiro[3.3]heptane class, potentially leading to improved binding affinity and selectivity for biological targets compared to their more flexible piperidine counterparts .

Conformational Analysis Drug Design Target Selectivity

Gem-Difluoro Substitution: Impact on Lipophilicity vs. Non-Fluorinated Scaffold

The 6,6-gem-difluoro substitution on the target compound differentiates it from the parent 2-azaspiro[3.3]heptane. This modification introduces a strong electron-withdrawing group adjacent to the spiro center, which influences molecular properties. While direct experimental data for the exact Boc-protected target compound is limited, the free base (6,6-difluoro-2-azaspiro[3.3]heptane) has a calculated LogP of 0.13 and an XLogP3 of 0.80 . In contrast, the non-fluorinated 2-azaspiro[3.3]heptane has a calculated LogP of 0.076 [1]. The gem-difluoro group thus modestly increases lipophilicity while adding significant molecular weight and electronegativity.

Fluorine Chemistry Physicochemical Properties Bioisostere

Optimal Application Scenarios for tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate Based on Differential Evidence


Optimization of Metabolic Stability in Piperidine-Containing Leads

In lead optimization programs where a piperidine moiety is identified as a metabolic soft spot, replacement with a 2-azaspiro[3.3]heptane core, as present in this building block, is a validated strategy. Evidence indicates that the 2-aza scaffold offers improved metabolic stability over both piperidine and the 1-aza isomer . This building block enables the synthesis of candidate molecules with potentially longer half-lives and reduced clearance.

Precise LogD Tuning via N-Linked 2-Azaspiro[3.3]heptane Introduction

For projects requiring a specific increase in lipophilicity (logD7.4) without significantly altering molecular topology, the N-linked 2-azaspiro[3.3]heptane core can provide a targeted ΔlogD7.4 of up to +0.5 compared to a piperazine baseline [1]. This contrasts with other azaspiro[3.3]heptane substitutions which typically decrease logD, offering a unique, tunable handle for modulating drug-like properties.

Conformationally Restricted Scaffold for Enhanced Target Selectivity

The rigid, three-dimensional spiro[3.3]heptane core of this compound imposes significant conformational restriction compared to flexible heterocycles like piperidine . This property is particularly valuable when targeting proteins with well-defined, sterically constrained binding pockets, as it can pre-organize the molecule for binding and potentially improve selectivity by reducing off-target interactions with more promiscuous, flexible binding sites.

Synthesis of PROTACs and Advanced Degrader Molecules

Due to its Boc-protected amine and conformationally restricted core, tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate is marketed as a 'Protein Degrader Building Block' . Its rigid geometry is useful for designing PROTAC linkers or E3 ligase ligands where precise spatial orientation is critical for inducing ternary complex formation. The commercial availability of this specific protected derivative streamlines the synthesis of complex degrader molecules.

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